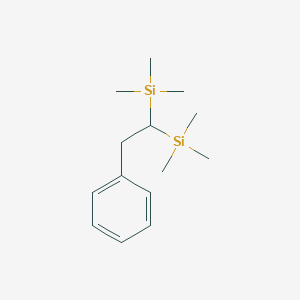
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane, also known as TES-Ph, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. TES-Ph is a silane-based compound that has a phenyl group attached to a trimethylsilyl group, which makes it a versatile compound for various applications.
Wirkmechanismus
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has a unique mechanism of action that makes it a versatile compound for various applications. The phenyl group attached to the trimethylsilyl group provides a hydrophobic environment that can protect functional groups during chemical reactions. Additionally, the trimethylsilyl group can be easily removed under mild conditions, making it a useful protecting group for various functional groups.
Biochemische Und Physiologische Effekte
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has also been reported to have low acute toxicity in rats.
Vorteile Und Einschränkungen Für Laborexperimente
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can protect functional groups during chemical reactions, making it a useful reagent in organic synthesis. However, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has some limitations, such as its high cost and limited availability.
Zukünftige Richtungen
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has numerous potential future directions in various fields. One potential direction is its use as a precursor in the synthesis of TES-protected alcohols and amines. Another potential direction is its use as a reagent in the preparation of cross-coupling reagents. Moreover, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can be used as a protecting group for various functional groups in organic synthesis. Further studies are needed to explore the full potential of Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane in various fields.
Conclusion:
In conclusion, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is a versatile compound that has numerous scientific research applications. It can be easily synthesized and purified, and it has a unique mechanism of action that makes it a useful reagent in organic synthesis. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has several advantages for lab experiments, such as its stability and ability to protect functional groups during chemical reactions. However, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has some limitations, such as its high cost and limited availability. Future studies are needed to explore the full potential of Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane in various fields.
Synthesemethoden
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane can be synthesized through a Grignard reaction between trimethylsilyl chloride and 2-phenyl-1-trimethylsilyl-ethanone. The reaction yields Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane as a clear, colorless liquid with a boiling point of 110-112°C. The synthesized compound can be purified through distillation or chromatography to obtain a high-purity product.
Wissenschaftliche Forschungsanwendungen
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane has numerous scientific research applications due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, specifically in the preparation of cross-coupling reagents. Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is also used as a protecting group for various functional groups in organic synthesis. Moreover, Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane is used as a precursor in the synthesis of other important compounds such as TES-protected alcohols and amines.
Eigenschaften
CAS-Nummer |
18551-87-6 |
|---|---|
Produktname |
Trimethyl-(2-phenyl-1-trimethylsilylethyl)silane |
Molekularformel |
C14H26Si2 |
Molekulargewicht |
250.53 g/mol |
IUPAC-Name |
trimethyl-(2-phenyl-1-trimethylsilylethyl)silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)14(16(4,5)6)12-13-10-8-7-9-11-13/h7-11,14H,12H2,1-6H3 |
InChI-Schlüssel |
PUQKQEPWTZSKGK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(CC1=CC=CC=C1)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C(CC1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



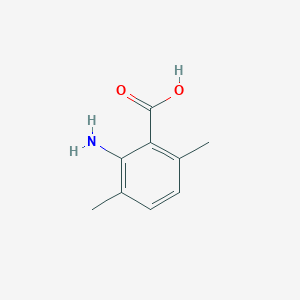
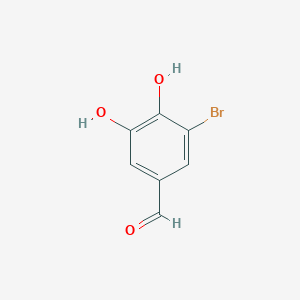

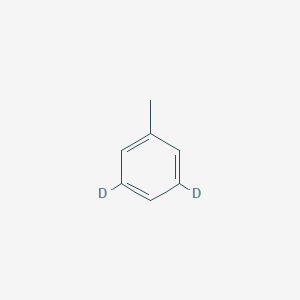
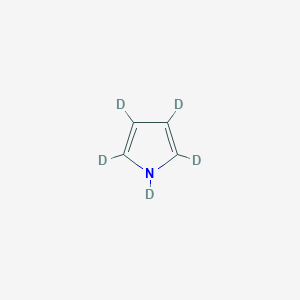
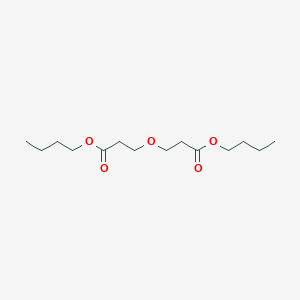
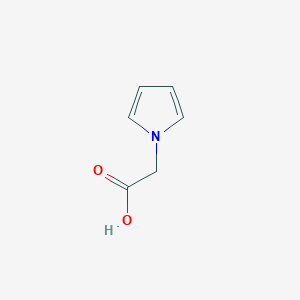
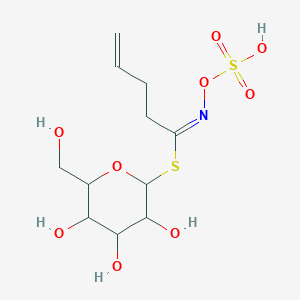
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
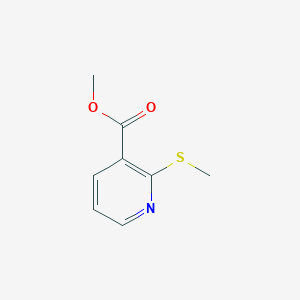
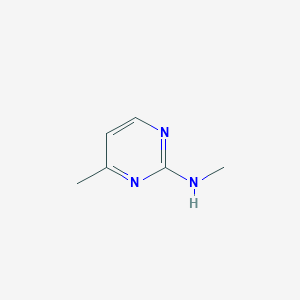
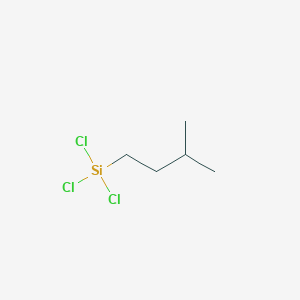
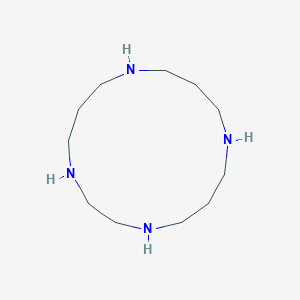
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)